molecular formula C15H15BrO B13696450 1-(Benzyloxy)-3-(2-bromoethyl)benzene

1-(Benzyloxy)-3-(2-bromoethyl)benzene

Cat. No.: B13696450
M. Wt: 291.18 g/mol
InChI Key: HZHJOJKJKZDYRD-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-(2-bromoethyl)benzene is an organic compound that belongs to the class of benzene derivatives It features a benzene ring substituted with a benzyloxy group and a 2-bromoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-(2-bromoethyl)benzene typically involves the following steps:

    Starting Materials: Benzyl alcohol and 3-(2-bromoethyl)phenol.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

    Procedure: Benzyl alcohol is reacted with 3-(2-bromoethyl)phenol under reflux conditions to form the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-3-(2-bromoethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form the corresponding ethylbenzene derivative.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products:

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of ethylbenzene derivatives.

Scientific Research Applications

1-(Benzyloxy)-3-(2-bromoethyl)benzene has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of new drugs and active pharmaceutical ingredients.

    Materials Science: Utilized in the preparation of novel materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-(2-bromoethyl)benzene depends on the specific reactions it undergoes. For example:

    Substitution Reactions: The bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism.

    Oxidation Reactions: The benzyloxy group is oxidized through electron transfer processes, leading to the formation of aldehydes or carboxylic acids.

    Reduction Reactions: The compound is reduced by the addition of hydrogen atoms, facilitated by a catalyst.

Comparison with Similar Compounds

1-(Benzyloxy)-3-(2-bromoethyl)benzene can be compared with other similar compounds, such as:

    1-(Benzyloxy)-2-(2-bromoethyl)benzene: Differing in the position of the benzyloxy group.

    1-(Benzyloxy)-4-(2-bromoethyl)benzene: Differing in the position of the benzyloxy group.

    1-(Benzyloxy)-3-(2-chloroethyl)benzene: Differing in the halogen atom.

Properties

Molecular Formula

C15H15BrO

Molecular Weight

291.18 g/mol

IUPAC Name

1-(2-bromoethyl)-3-phenylmethoxybenzene

InChI

InChI=1S/C15H15BrO/c16-10-9-13-7-4-8-15(11-13)17-12-14-5-2-1-3-6-14/h1-8,11H,9-10,12H2

InChI Key

HZHJOJKJKZDYRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CCBr

Origin of Product

United States

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